

Spectroscopic Profile of Benzyl (1-cyano-1-methylethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl (1-cyano-1-methylethyl)carbamate*

Cat. No.: *B028547*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Benzyl (1-cyano-1-methylethyl)carbamate**, a key intermediate in the synthesis of HIV-integrase inhibitors such as Raltegravir. While experimental spectra are not publicly available, this document compiles essential physicochemical data, predicted spectroscopic characteristics for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed, generalized experimental protocols for acquiring such data. The guide is intended to assist researchers in the identification and characterization of this compound.

Introduction

Benzyl (1-cyano-1-methylethyl)carbamate (CAS No: 100134-82-5) is a crucial building block in medicinal chemistry, particularly in the development of antiretroviral drugs. Its molecular structure, combining a benzyl carbamate moiety with a cyano-containing isopropyl group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and quality control in synthetic processes.

Compound Information:

Property	Value
IUPAC Name	Benzyl (1-cyano-1-methylethyl)carbamate
Synonyms	Benzyl N-(2-cyanopropan-2-yl)carbamate, Raltegravir Intermediate 1
CAS Number	100134-82-5
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ [1]
Molecular Weight	218.25 g/mol [1]
Melting Point	97 °C
Appearance	White to off-white solid

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on the chemical structure of **Benzyl (1-cyano-1-methylethyl)carbamate** and typical values for similar functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
2 x CH ₃	~1.6	Singlet	6H
NH	~5.5-6.5	Broad Singlet	1H
O-CH ₂	~5.1	Singlet	2H
Aromatic CH	~7.3-7.4	Multiplet	5H

Predictions are based on standard chemical shift values. The exact chemical shifts will depend on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Chemical Shift (δ, ppm)
2 x CH ₃	~25
C(CH ₃) ₂	~55
CN	~120
Aromatic C (x5)	~127-129
Aromatic C (ipso)	~136
O-CH ₂	~67
C=O	~155

Predictions are based on standard chemical shift values and may vary with experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300-3400	Medium
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-3000	Medium
C≡N Stretch	2220-2260	Medium-Weak
C=O Stretch (Carbamate)	1690-1710	Strong
C=C Stretch (Aromatic)	1450-1600	Medium
C-O Stretch	1220-1260	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion	m/z	Notes
[M] ⁺ •	218.11	Molecular Ion
[M+H] ⁺	219.11	Protonated Molecular Ion
[M+Na] ⁺	241.09	Sodium Adduct
C ₈ H ₉ O ₂ N	151.06	Fragment corresponding to benzyl carbamate moiety
C ₇ H ₇ ⁺	91.05	Tropylium ion (from benzyl group)
C ₄ H ₇ N ₂ ⁺	83.06	Fragment from (1-cyano-1-methylethyl)amino moiety

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Benzyl (1-cyano-1-methylethyl)carbamate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:**
 - Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

- Acquire ^{13}C NMR spectra with proton decoupling.
- Typical parameters for ^1H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

As **Benzyl (1-cyano-1-methylethyl)carbamate** is a solid, the following methods are suitable:

- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
 - Acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a suitable method for this compound, likely to produce the protonated molecule $[\text{M}+\text{H}]^+$. Electron impact (EI) ionization may also be used,

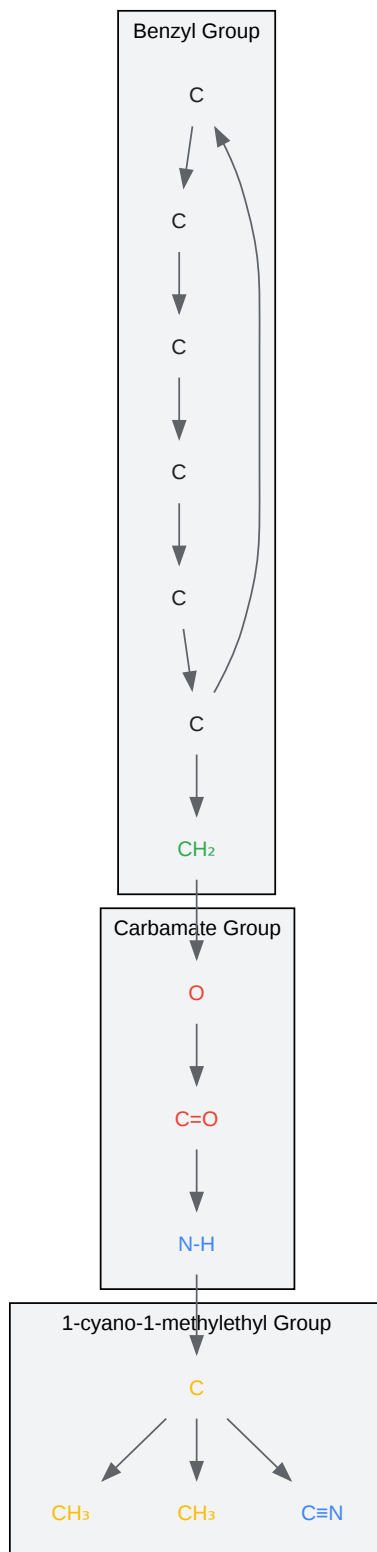
which would generate the molecular ion $[M]^+$ and characteristic fragment ions.

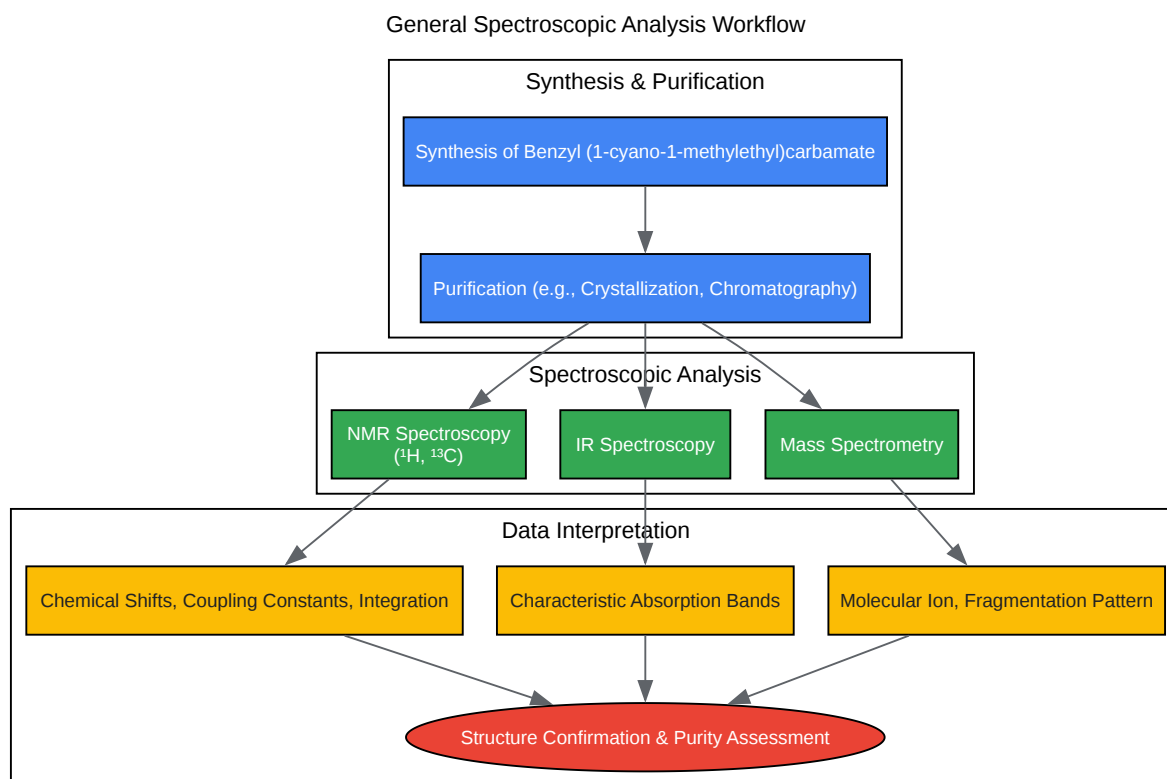
- Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Molecular Structure of Benzyl (1-cyano-1-methylethyl)carbamate





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References

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[pubchemlite.lcsb.uni.lu]

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